Vesnarinone is a synthetic quinolinone derivative classified as a positive inotropic agent. [, ] It was initially developed for treating congestive heart failure due to its ability to enhance cardiac muscle contractility. [] Research has revealed its potential anticancer properties, specifically its ability to inhibit tumor growth and induce apoptosis (programmed cell death) in various cancer cell lines. [, , ]
The synthesis of vesnarinone and related compounds is detailed in []. While the specific details are not provided in this summarized abstract, it mentions that numerous (1-piperazinyl)-2(1H)-quinolinone derivatives were synthesized and their positive inotropic activities were assessed. Among these, vesnarinone (referred to as XVIIb-1 in the paper) demonstrated the most potent activity.
Vesnarinone's positive inotropic effect, initially its primary application, appears to stem from its ability to elevate intracellular cyclic AMP levels. [, ] This is suggested by several findings: * Its inotropic effect is not inhibited by beta-blockers, indicating it doesn't operate through beta-adrenergic stimulation. [, ]* It potentiates the slow inward current (Is) in cardiac cells, suggesting increased calcium influx, a key factor in muscle contraction. []* It shares similarities in its mechanism of action with known cyclic AMP elevating agents like forskolin, isoproterenol, and caffeine. []
A dedicated study examining the physico-chemical properties of vesnarinone is described in []. The abstract mentions investigations into its elemental analysis, melting point, various spectra (UV, IR, NMR, MS), X-ray diffraction pattern, thermal analysis, solubilities, pKa, partition coefficient, and chromatographic behavior (HPLC, TLC). Additionally, the study identified degradation products of vesnarinone in acidic and basic solutions. The determination of vesnarinone was achieved through nonaqueous titration.
Cardiovascular Applications:* Treatment of congestive heart failure: Vesnarinone was initially developed and utilized as a positive inotropic agent to improve cardiac muscle contraction in heart failure patients. [, , , ]
Oncological Applications:* Potential anticancer agent: Numerous studies highlight vesnarinone's in vitro and in vivo antitumor activity against various cancer types, including leukemia, gastric cancer, choriocarcinoma, and oral squamous cell carcinoma. [, , , , , , ]* Enhancement of conventional cancer therapies: Research suggests that vesnarinone can potentiate the cytotoxic effects of radiation therapy and chemotherapeutic agents, improving treatment outcomes. [, ]
CAS No.: 228113-66-4
CAS No.: 137705-39-6
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3